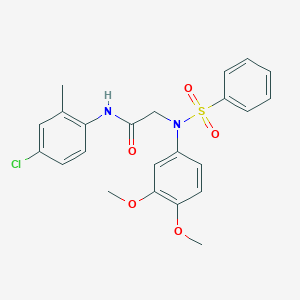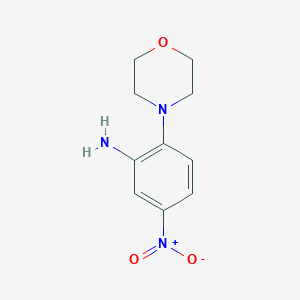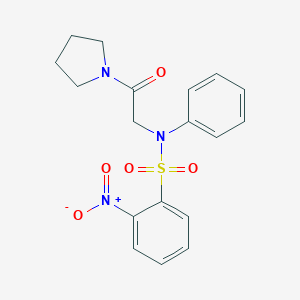
1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine” is a complex organic molecule. It contains a 1,3-benzodioxol-5-yl group and a 3-methoxybenzyl group, both of which are common in organic chemistry .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. In this case, the benzodioxol and methoxybenzyl groups could potentially undergo a variety of organic reactions .科学的研究の応用
Understanding Psychoactive Substance Properties
Research on psychoactive substances like 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) has provided insight into the pharmacological, physiological, and toxicological characteristics of such compounds. Despite being primarily known for their recreational use, these substances offer a window into the complex interactions between synthetic chemicals and biological systems, highlighting the critical need for comprehensive scientific documentation and analysis of their effects, both therapeutic and harmful (Corkery et al., 2012).
Liquid Crystal Research
The study of methylene-linked liquid crystal dimers, such as 1,5-bis(4-methoxyanilinebenzylidene-4′-yl)pentane, showcases the application of organic compounds in the development of new materials with specific optical properties. These materials contribute significantly to advancements in display technologies and optical devices, demonstrating the importance of organic chemistry in material science (Henderson & Imrie, 2011).
Novel Recreational Drugs and Hallucinogenic Properties
The emergence of novel psychoactive substances, including those with hallucinogenic effects, prompts extensive research into their pharmacology, metabolism, and potential therapeutic applications. Methoxetamine, a compound with similarities to ketamine, exemplifies the dual nature of such substances—offering potential insights into novel therapeutic mechanisms while also posing significant risks for misuse and adverse health effects (Zawilska, 2014).
Dopamine D2 Receptor Ligands
Research into dopamine D2 receptor ligands, including compounds with structural analogies to 1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine, has provided valuable insights into the treatment of neuropsychiatric disorders. Understanding the pharmacophore structure and its affinity for D2 receptors helps in the development of more effective treatments for conditions such as schizophrenia, Parkinson's disease, and depression (Jůza et al., 2022).
Environmental Impact of Chemical Compounds
The study of the occurrence, fate, and behavior of parabens in aquatic environments exemplifies the broader environmental impact of chemical compounds. Understanding how such substances, which may share structural or functional similarities with 1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine, interact with ecosystems is crucial for assessing potential environmental risks and developing strategies for mitigating adverse effects (Haman et al., 2015).
Safety And Hazards
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-18-14-4-2-3-12(7-14)9-17-10-13-5-6-15-16(8-13)20-11-19-15/h2-8,17H,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHIAUKWFDEKRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353753 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine | |
CAS RN |
355816-11-4 |
Source


|
| Record name | N-[(3-Methoxyphenyl)methyl]-1,3-benzodioxole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355816-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)

![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)


![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)

![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)

![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)